molecular formula C17H16ClN5O B12856230 1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea

1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea

Cat. No.: B12856230
M. Wt: 341.8 g/mol
InChI Key: XGXYJLKQHNJGQL-UHFFFAOYSA-N
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Description

1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea is a synthetic organic compound with the molecular formula C17H16ClN5O and a molecular weight of 341.79 g/mol . This compound is characterized by its complex structure, which includes a chloro-substituted isoquinoline ring, a pyridine moiety, and an ethylurea group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Bischler-Napieralski cyclization, where an appropriate β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro substituent at the desired position.

    Amination: The chlorinated isoquinoline is reacted with 3-aminopyridine under suitable conditions to form the pyridin-3-ylamino derivative.

    Urea Formation: Finally, the ethylurea group is introduced by reacting the amine with ethyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups at the chloro position.

Scientific Research Applications

1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

1-[5-chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea

InChI

InChI=1S/C17H16ClN5O/c1-2-20-17(24)23-16-8-12-13(10-21-16)15(6-5-14(12)18)22-11-4-3-7-19-9-11/h3-10,22H,2H2,1H3,(H2,20,21,23,24)

InChI Key

XGXYJLKQHNJGQL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)NC3=CN=CC=C3)Cl

Origin of Product

United States

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